molecular formula C12H8ClNO3 B6386509 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1258629-67-2

2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386509
CAS No.: 1258629-67-2
M. Wt: 249.65 g/mol
InChI Key: DWWVAINTTKHKKR-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group, a hydroxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted pyridines.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-Chloro-5-(3-oxophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-methanol.

    Substitution: Formation of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid.

Scientific Research Applications

2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The hydroxyphenyl group can interact with active sites of enzymes, while the chloro and carboxylic acid groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxamide
  • 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-methanol
  • 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid

Uniqueness: 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a chloro and a hydroxyphenyl group on the pyridine ring, which can significantly influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWVAINTTKHKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686963
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258629-67-2
Record name 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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